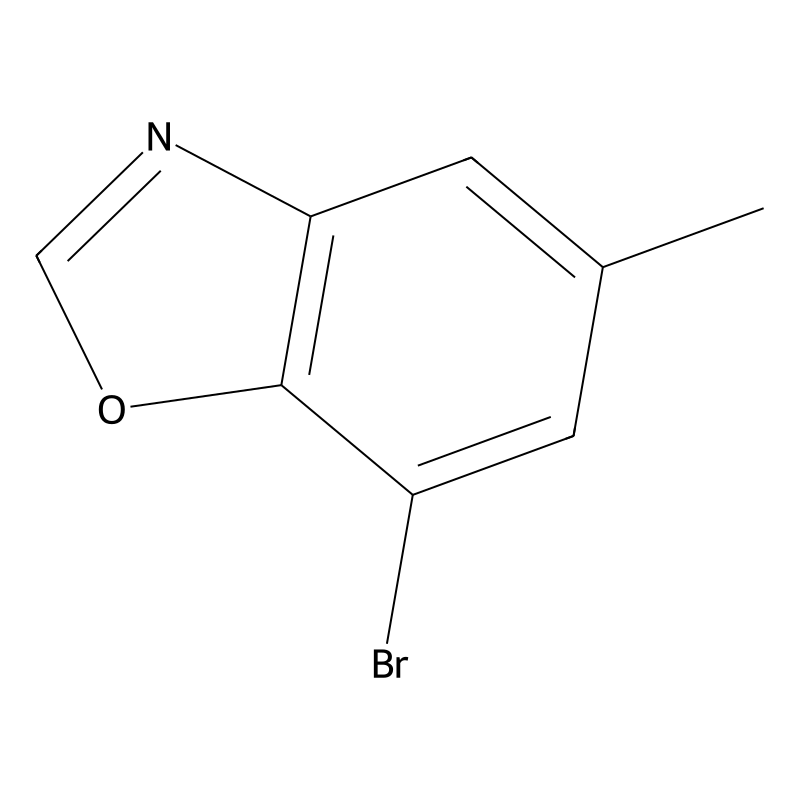

7-bromo-5-methyl-1,3-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-5-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by its bicyclic structure comprising a benzene ring fused with an oxazole ring. This compound has the molecular formula and a molecular weight of 212.04 g/mol. The presence of the bromine atom at the 7-position and a methyl group at the 5-position contributes to its unique chemical properties and potential biological activities. Benzoxazoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with biological systems.

- Oxidation: The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, which may alter its functional groups.

- Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for the synthesis of various derivatives with different biological activities .

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties: Compounds in this class have been investigated for their potential to inhibit bacterial and fungal growth.

- Anticancer Activity: Some studies suggest that 7-bromo-5-methyl-1,3-benzoxazole may have cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating various inflammatory conditions .

The synthesis of 7-bromo-5-methyl-1,3-benzoxazole typically involves several methods:

- Cyclization Reaction: A common approach is the cyclization of 2-aminophenol with appropriate brominated carboxylic acid derivatives. This reaction often requires dehydrating agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.

- Catalytic Methods: Recent advancements include using nanocatalysts and environmentally friendly solvents to improve yield and reduce reaction times. For instance, using magnetic solid acid nanocatalysts has shown promising results in synthesizing benzoxazole derivatives efficiently .

- Alternative Routes: Other synthetic routes involve condensation reactions between 2-aminophenol and aldehydes or other electrophiles, showcasing versatility in synthetic strategies .

7-Bromo-5-methyl-1,3-benzoxazole has several applications across various fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it relevant in drug discovery and development.

- Material Science: The compound's unique electronic properties allow for its use in developing new materials with specific optical characteristics.

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds, facilitating advancements in organic chemistry .

Studies focusing on the interactions of 7-bromo-5-methyl-1,3-benzoxazole with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Further investigation into these interactions can help elucidate its pharmacological profile and guide future therapeutic applications.

Several compounds share structural similarities with 7-bromo-5-methyl-1,3-benzoxazole. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate | Contains an amino group | Enhanced biological activity due to amino substitution |

| Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate | Different methyl positioning | Potentially altered pharmacokinetics |

| Methyl 2-amino-7-chloro-1,3-benzoxazole-5-carboxylate | Chlorine instead of bromine | Different reactivity profile compared to brominated analogs |

The uniqueness of 7-bromo-5-methyl-1,3-benzoxazole lies in its specific substitution pattern, particularly the presence of bromine at the 7-position, which influences both its reactivity and biological activity compared to its chloro or methyl analogs .